molecular formula C16H12F3N B13909283 (1S)-1-anthracen-9-yl-2,2,2-trifluoroethanamine

(1S)-1-anthracen-9-yl-2,2,2-trifluoroethanamine

Cat. No.: B13909283
M. Wt: 275.27 g/mol
InChI Key: KKAPHUQWVJTVRZ-HNNXBMFYSA-N
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Description

(1S)-1-anthracen-9-yl-2,2,2-trifluoroethanamine is a complex organic compound characterized by the presence of an anthracene moiety and a trifluoroethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-anthracen-9-yl-2,2,2-trifluoroethanamine typically involves the reaction of anthracene derivatives with trifluoroethanamine under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where anthracene is reacted with a trifluoroethanamine derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-anthracen-9-yl-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethanamine group, where nucleophiles such as amines or thiols replace the trifluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Substituted anthracene derivatives with various functional groups.

Scientific Research Applications

(1S)-1-anthracen-9-yl-2,2,2-trifluoroethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the anthracene moiety.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1S)-1-anthracen-9-yl-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, affecting the transcription and replication processes. Additionally, the trifluoroethanamine group can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler aromatic hydrocarbon with similar fluorescence properties.

    Trifluoroethanamine: A compound with similar functional groups but lacking the anthracene moiety.

    Anthraquinone: An oxidized derivative of anthracene with different chemical properties.

Uniqueness

(1S)-1-anthracen-9-yl-2,2,2-trifluoroethanamine is unique due to the combination of the anthracene and trifluoroethanamine groups, which impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

Molecular Formula

C16H12F3N

Molecular Weight

275.27 g/mol

IUPAC Name

(1S)-1-anthracen-9-yl-2,2,2-trifluoroethanamine

InChI

InChI=1S/C16H12F3N/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H,20H2/t15-/m0/s1

InChI Key

KKAPHUQWVJTVRZ-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](C(F)(F)F)N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)N

Origin of Product

United States

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